

The Rise and Fall of Mibefradil (Ro 40-5967): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibefradil (Ro 40-5967), a novel tetralol derivative, emerged in the 1990s as a promising antihypertensive and antianginal agent, distinguished by its unique mechanism of action: a selective blockade of T-type calcium channels.[1][2] Developed by Hoffmann-La Roche, it represented a new class of calcium channel blockers with a distinct pharmacological profile from the existing L-type channel blockers.[1][3] Despite demonstrating efficacy in clinical trials for hypertension and chronic stable angina, Mibefradil's journey was cut short.[4][5] A year after its launch, it was voluntarily withdrawn from the market due to severe drug-drug interactions, primarily stemming from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[6] [7][8] This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and clinical development of Mibefradil, offering valuable insights for researchers and professionals in drug development.

Discovery and Preclinical Development

Mibefradil was identified as a novel calcium channel antagonist with a distinct chemical structure and pharmacological characteristics compared to classical calcium antagonists.[1] Preclinical studies revealed its potent vasodilatory effects with a notable selectivity for the coronary vasculature over peripheral vessels and the myocardium.[1] A key distinguishing feature was its ability to relax vascular smooth muscle and reduce heart rate without causing a



negative inotropic effect (a reduction in the force of muscular contraction).[1] Furthermore, it did not trigger the reflex neurohormonal activation often seen with other vasodilators.[1]

Chemical Synthesis

While detailed, step-by-step synthesis protocols for Ro 40-5967 are not extensively available in the public domain, it is known to be a benzimidazoyl-substituted tetraline derivative.[2][9]

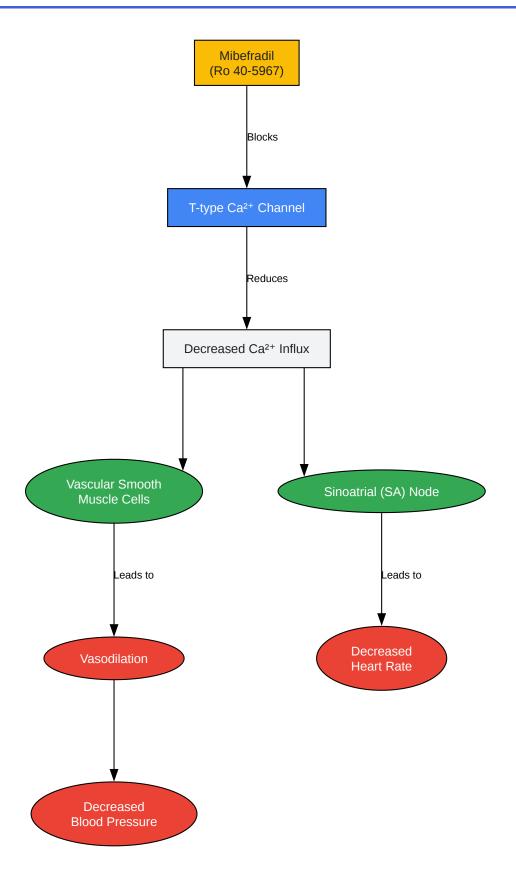
Mechanism of Action

Mibefradil's unique pharmacological profile is attributed to its selective blockade of low-voltage-activated (T-type) calcium channels over high-voltage-activated (L-type) calcium channels.[1][2] This selectivity is believed to be responsible for many of its distinct properties.[1]

T-Type Calcium Channel Blockade and Downstream Effects

T-type calcium channels play a crucial role in regulating cellular excitability, pacemaking activity in the heart, and vascular smooth muscle tone.[10][11] By blocking these channels, Mibefradil was postulated to exert its therapeutic effects.





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Mechanism of Action of Mibefradil.



Experimental Protocols Electrophysiological Studies: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique was instrumental in characterizing Mibefradil's effects on ion channels.

- Objective: To measure the inhibitory effect of Mibefradil on T-type and L-type calcium currents in isolated cardiac myocytes.
- Cell Preparation: Cardiomyocytes were enzymatically isolated from animal models (e.g., rat hearts).
- · Recording Solutions:
 - Pipette Solution (Intracellular): Typically contained Cs⁺ and EGTA to block K⁺ currents and buffer intracellular Ca²⁺, respectively.
 - Bath Solution (Extracellular): A Na+- and K+-free solution was used to eliminate overlapping currents, with Ca²⁺ or Ba²⁺ as the charge carrier.
- Voltage Protocol:
 - To isolate T-type currents, cells were held at a hyperpolarized potential (e.g., -90 mV) to ensure the channels are in a closed, ready-to-be-activated state. Depolarizing voltage steps to around -30 mV were then applied.
 - To isolate L-type currents, the holding potential was set to a more depolarized level (e.g.,
 -50 mV) to inactivate T-type channels, followed by depolarizing pulses to around 0 mV.
- Data Analysis: The peak current amplitude was measured before and after the application of Mibefradil at various concentrations. The concentration-response curve was then fitted with the Hill equation to determine the IC50 value.





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Workflow for Electrophysiological Analysis.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Mibefradil

Channel Type	IC50	Cell Type/Experimental Condition	Reference(s)
T-type Ca ²⁺	2.7 μΜ	-	[12]
L-type Ca²+	18.6 μΜ	-	[12]
CYP3A4	0.3-2 μΜ	Reversible Inhibition	[13]
P-glycoprotein	1.6 μΜ	Digoxin Transport Inhibition	[14]

Table 2: Pharmacokinetic Properties of Mibefradil



Parameter	Value	Condition	Reference(s)
Bioavailability	~70% (single dose), ~90% (multiple doses)	Oral administration	[2]
Time to Peak Plasma Concentration (Tmax)	~2.4 hours	Multiple oral doses	[15]
Elimination Half-life (t½)	17-25 hours	Steady state	[2][15]
Plasma Protein Binding	>99.5%	Primarily to alpha 1- acid glycoprotein	[15]
Clearance	5.7 to 7.5 L/h	Multiple oral doses	[15]
Volume of Distribution	180 L	Multiple oral doses	[15]

Clinical Development

Mibefradil underwent extensive clinical evaluation for the treatment of hypertension and chronic stable angina.

Hypertension Trials

- Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[16]
- Patient Population: Patients with mild to moderate essential hypertension.
- Dosage: Once-daily oral doses ranging from 25 mg to 150 mg.
- Primary Endpoints: Change from baseline in sitting diastolic and systolic blood pressure.
- Key Findings: Mibefradil demonstrated a dose-dependent reduction in blood pressure.[16]
 The antihypertensive effect was gradual, reaching its full potential within one to two weeks of treatment.[4]

Table 3: Summary of Mibefradil Efficacy in Hypertension Clinical Trials



Parameter	Mibefradil Dose	Result	Reference(s)
Sitting Diastolic Blood Pressure	50-150 mg	Significant reduction compared to placebo	[16]
Sitting Systolic Blood Pressure	50-150 mg	Significant reduction compared to placebo	[16]
Heart Rate	Dose-dependent	Slight decrease	[16]

Angina Pectoris Trials

- Design: Multicenter, double-blind, placebo-controlled, parallel-group trials.[17]
- Patient Population: Patients with chronic stable angina pectoris.[17]
- Dosage: Once-daily oral doses of 50 mg and 100 mg.[5]
- Primary Endpoints: Change in exercise tolerance test (ETT) duration, time to onset of angina, and time to 1-mm ST-segment depression.[5][17]
- Key Findings: Mibefradil significantly improved all exercise tolerance parameters, particularly at the 100 mg dose.[5][17] It also reduced the frequency of anginal attacks and nitroglycerin consumption.[5]

Table 4: Summary of Mibefradil Efficacy in Angina Pectoris Clinical Trials



Parameter	Mibefradil Dose	Result	Reference(s)
Exercise Tolerance Test Duration	100 mg	Significant improvement	[5][17]
Time to Onset of Angina	100 mg	Significant improvement	[5][17]
Time to 1-mm ST- segment Depression	100 mg	Significant improvement	[5][17]
Anginal Attack Frequency	Dose-dependent	Significant reduction	[5]
Nitroglycerin Consumption	Dose-dependent	Significant reduction	[5]

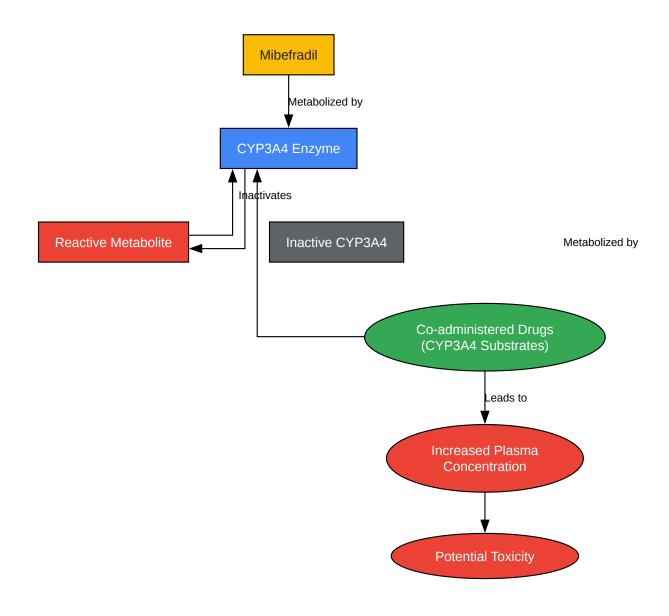
Metabolism and Drug-Drug Interactions

Mibefradil is extensively metabolized in the liver, with less than 3% of an oral dose excreted unchanged in the urine.[15] The primary metabolic pathways are esterase-catalyzed hydrolysis and cytochrome P450 (CYP) 3A4-mediated oxidation.[15] A crucial aspect of Mibefradil's profile, and the ultimate reason for its downfall, was its potent inhibition of CYP3A4.[13][15]

CYP3A4 Inhibition

Mibefradil acts as a mechanism-based inhibitor of CYP3A4, meaning it is converted by the enzyme into a reactive metabolite that irreversibly inactivates it.[13] This leads to a significant increase in the plasma concentrations of other drugs that are also metabolized by CYP3A4, potentially causing toxicity.[8][9]





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Mechanism of Mibefradil-Induced Drug-Drug Interactions.

Market Withdrawal

In June 1998, approximately one year after its approval, Roche voluntarily withdrew Mibefradil (Posicor®) from the market.[6][8] This decision was prompted by accumulating evidence of serious and potentially fatal drug interactions when Mibefradil was co-administered with a



number of other medications.[7][8] The FDA and Roche concluded that the complexity of the necessary prescribing information to ensure its safe use was impractical.[8]

Conclusion

The story of Mibefradil serves as a critical case study in drug development. It highlights the potential of targeting novel pharmacological pathways, such as the T-type calcium channel, for therapeutic benefit. However, it also underscores the paramount importance of a thorough understanding of a drug's metabolic profile and its potential for drug-drug interactions. While Mibefradil's clinical journey was brief, the scientific knowledge gained from its development continues to inform the design and evaluation of new cardiovascular and other therapeutic agents. The repurposing of Mibefradil for other indications, such as cancer, is currently being explored, demonstrating the enduring legacy of this unique molecule.[12][18]

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References

- 1. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Differential properties of mibefradil in hypertension and angina PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T-type channel-selective calcium antagonist: clinical trials in chronic stable angina pectoris PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA withdraws channel blocker | 1998-07-01 | AHC... | Clinician.com [clinician.com]
- 7. HDCN: Review of article by Roche Labs et al. Withdrawal of Posicor-TM (mibefradil) from the U.S. market FDA 6 1998 [hdcn.com]
- 8. cdn.who.int [cdn.who.int]
- 9. mdpi.com [mdpi.com]

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- 10. Cardiovascular T-type calcium channels: physiological and pharmacological significance
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T-type calcium channel Wikipedia [en.wikipedia.org]
- 12. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism-based inactivation of cytochrome P450 3A4 by mibefradil through heme destruction PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of mibefradil PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of the new calcium antagonist mibefradil (Ro 40-5967) on exercise duration in patients with chronic stable angina pectoris: a multicenter, placebo-controlled study. Ro 40-5967 International Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface PMC [pmc.ncbi.nlm.nih.gov]
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